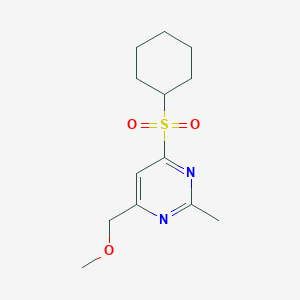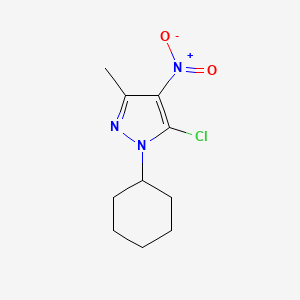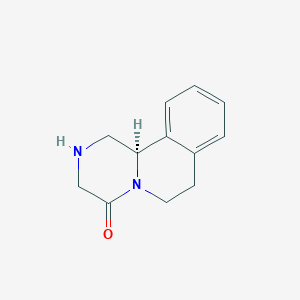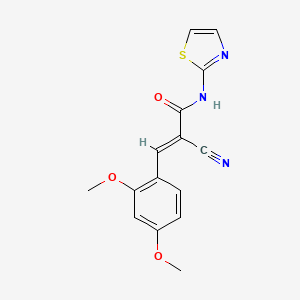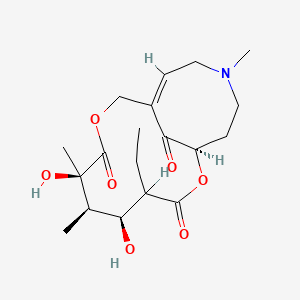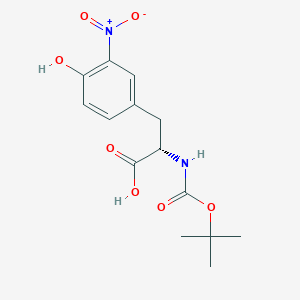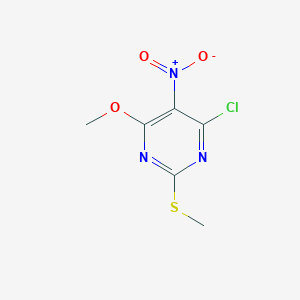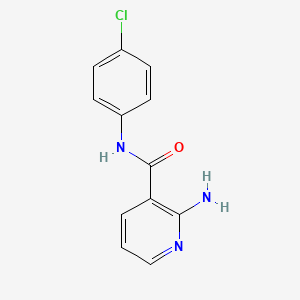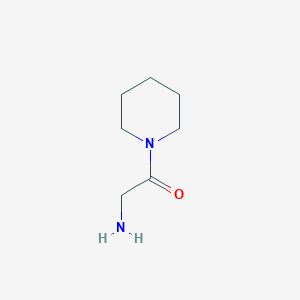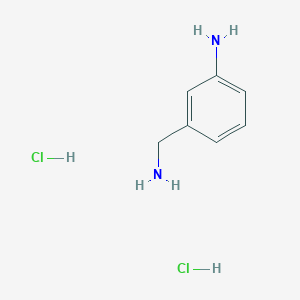
3-Aminobenzylamine dihydrochloride
Overview
Description
3-Aminobenzylamine dihydrochloride is a chemical compound with the molecular formula C7H10N2·2HCl and a molecular weight of 195.09 g/mol . It is an aminobenzamide and is often used as a chemical building block in the synthesis of more complex compounds . This compound is known for its unique chemical structure and potential biological activities.
Mechanism of Action
Target of Action
3-Aminobenzylamine dihydrochloride is primarily used as a chemical building block in the synthesis of complex compounds .
Mode of Action
As a chemical building block, this compound’s mode of action is primarily through its involvement in chemical reactions. It is used as a reagent or reaction component in laboratory research . The exact mode of action would depend on the specific chemical reaction it is being used in.
Biochemical Pathways
Instead, it is used to create more complex molecules that may interact with these pathways .
Result of Action
The result of this compound’s action is the formation of more complex compounds. It is an aminobenzamide and has been used as a reagent or reaction component in laboratory research . The specific results would depend on the particular synthesis it is being used in.
Action Environment
The action of this compound is influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. These factors can affect the rate and outcome of the chemical reactions it is involved in .
Biochemical Analysis
Biochemical Properties
3-Aminobenzylamine dihydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of polymers and as a reagent in laboratory research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of poly(3-aminobenzylamine) for applications in biosensors . The interactions of this compound with biomolecules are primarily based on its ability to form hydrogen bonds and electrostatic interactions, which facilitate its incorporation into larger molecular structures.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the electrochemical properties of cells when used in the fabrication of biosensors . Additionally, its role in the synthesis of polymers can impact cellular functions by altering the local environment and availability of reactive species. The compound’s effects on cell signaling pathways and gene expression are mediated through its interactions with specific proteins and enzymes involved in these processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can act as a substrate for certain enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions . The compound’s ability to form stable complexes with proteins and enzymes allows it to modulate their activity, either by inhibiting or activating their function. These interactions can result in changes in gene expression, ultimately affecting cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . Studies have shown that the stability of this compound can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term exposure to the compound may lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects by participating in normal biochemical reactions without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. It is crucial to determine the optimal dosage range to balance efficacy and safety in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites . The compound can influence metabolic flux by altering the activity of key enzymes involved in its metabolism. This can lead to changes in the levels of specific metabolites, which can have downstream effects on cellular processes. Understanding the metabolic pathways of this compound is essential for predicting its behavior in biological systems and optimizing its use in research applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s ability to form stable complexes with transport proteins facilitates its movement across cellular membranes, ensuring its availability at target sites. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can be localized to various subcellular structures, including the cytoplasm, nucleus, and mitochondria, depending on its interactions with specific proteins and enzymes. These interactions can affect the compound’s activity and function, as its localization within the cell determines its accessibility to target biomolecules. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and optimizing its use in research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Aminobenzylamine dihydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of 3-nitrobenzylamine with hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amino group . The resulting 3-aminobenzylamine is then reacted with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale hydrogenation reactions using specialized reactors and catalysts to ensure high yield and purity . The final product is then purified through crystallization or recrystallization techniques to obtain the dihydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Aminobenzylamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrobenzylamine derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted benzylamine derivatives.
Scientific Research Applications
3-Aminobenzylamine dihydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzylamine: The parent compound without the dihydrochloride salt.
4-Aminobenzylamine: A positional isomer with the amino group at the para position.
2-Aminobenzylamine: A positional isomer with the amino group at the ortho position.
Uniqueness
3-Aminobenzylamine dihydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and interactions. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications in research and industry .
Properties
IUPAC Name |
3-(aminomethyl)aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c8-5-6-2-1-3-7(9)4-6;;/h1-4H,5,8-9H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUNCHWZPFLDAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




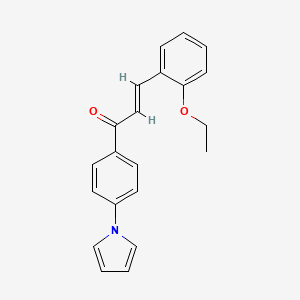
![(E)-1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B3037706.png)
